(Z)-3-氨基-4,4,4-三氟丁-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

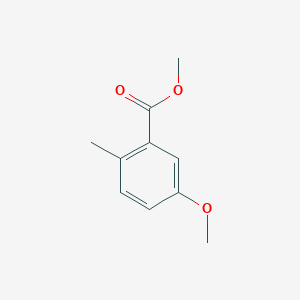

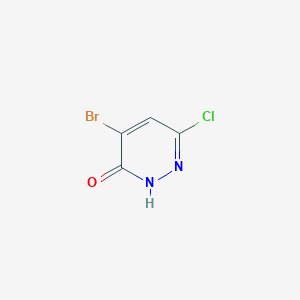

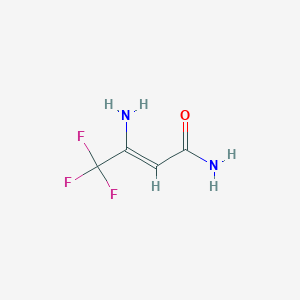

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide is a compound that falls within the category of Z-enamides, which are characterized by the presence of a Z-configuration double bond adjacent to an amide group. These compounds are of significant interest due to their utility in various chemical syntheses and potential biological applications.

Synthesis Analysis

The synthesis of Z-enamides, such as (Z)-3-Amino-4,4,4-trifluorobut-2-enamide, can be achieved through a highly stereoselective process. An efficient procedure has been developed that involves the reaction of primary amides with conjugated olefins using a Pd/Cu cocatalyst system under Wacker-type conditions. This method allows for the production of Z-enamides in high yields with excellent stereoselectivity. The reaction is facilitated by certain additives like phosphine oxides and phosphonates, particularly in nonpolar solvents under an oxygen atmosphere. The broad substrate scope of this reaction permits the use of alkyl, aryl, and vinyl amides to react with olefins conjugated with various functional groups .

Molecular Structure Analysis

The molecular structure of Z-enamides is influenced by intramolecular hydrogen bonding, which is presumed to be responsible for the notable preference for the formation of the Z-isomer over the E-isomer. Computational calculations have indicated an energy difference between two sigma-alkylamidopalladium intermediates, which are pivotal in the formation of Z- and E-isomeric enamide products. The beta-hydride elimination step is considered the stereochemistry-determining step in the oxidative amidation process, with the transition state leading to the Z-enamide being energetically more favorable .

Chemical Reactions Analysis

The chemical reactivity of Z-enamides includes the ability to undergo photoisomerization, where Z-isomers can be converted to E-isomers under the influence of light. However, the efficiency of this isomerization is highly dependent on the substituents present on the substrates. In some cases, E-enamides can be obtained in synthetically useful yields by photoirradiation of Z-isomers. This property can be exploited in synthetic applications, such as the direct formal synthesis of cis-CJ-15,801, demonstrating the practical utility of the Z-enamide synthesis method .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-3-Amino-4,4,4-trifluorobut-2-enamide are not detailed in the provided papers, Z-enamides, in general, are known for their stereoselective formation and the influence of intramolecular hydrogen bonding on their molecular structure. The presence of fluorine atoms in the compound likely affects its reactivity and physical properties, such as solubility and boiling point, due to the electronegativity and size of the fluorine atoms. Additionally, the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of GABA, suggests that isotopic labeling of Z-enamides is possible, which could be useful for tracing studies and understanding their mechanism of action in biological systems .

科学研究应用

不对称合成和对映选择性

(Z)-3-氨基-4,4,4-三氟丁-2-烯酰胺及相关化合物已被探索其在氨基酸不对称合成中的作用。一项研究详细介绍了一种合成(S)-和(R)-3-氨基-4,4,4-三氟丁酸的方法,具有高化学产率和对映选择性,强调其在大规模合成中的实用性 (Soloshonok et al., 2006)。另一项研究开发了一种实用方法来获得对映纯的β-全氟烷基-β-氨基酸,突出了该方法的经济性和简单性 (Ishida et al., 2009)。

结构研究和物理化学性质

对包括(Z)-3-氨基-4,4,4-三氟丁-2-烯酰胺在内的异构氨基烯酮进行了研究,以了解它们的结构和物理化学性质。一项研究对比了不同氨基烯酮的性质,并研究了氨基基团相对于CF3取代基的位置如何影响电子密度分布和分子间氢键作用,从而影响这些化合物的晶体堆积方式 (Slepukhin et al., 2020)。

催化应用和合成实用性

该化合物已被用于催化和作为化学合成中的构建块。一项研究报告了Ru/Yb体系催化的Z-选择性末端炔烃与二级酰胺和亚胺的氢胺化反应,展示了用于合成Z-构型反马可尼科夫烯酰胺的范围和选择性 (Buba et al., 2011)。此外,还探索了Pd催化的共轭烯烃氧化酰胺化反应,为Z-烯酰胺的高立体选择性合成提供了一种方法 (Ji Min Lee et al., 2006)。

属性

IUPAC Name |

(Z)-3-amino-4,4,4-trifluorobut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPNIGIDASPUAM-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\N)\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。